N-{4-[5-(2-chloro-6-fluorophenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
Description
N-{4-[5-(2-Chloro-6-fluorophenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a synthetic small molecule characterized by a 4,5-dihydro-1H-pyrazole core substituted with a 2-chloro-6-fluorophenyl group at the 5-position and a methanesulfonamide group at the 1-position. The phenyl ring at the 4-position of the pyrazole is further functionalized with a second methanesulfonamide group. Its molecular formula is C₁₈H₁₈ClFN₃O₄S₂, with a molar mass of 459.94 g/mol.
The chloro and fluoro substituents on the phenyl ring enhance lipophilicity, which may influence membrane permeability and target binding. The dual methanesulfonamide groups contribute to hydrogen-bonding capacity and solubility.
Properties
IUPAC Name |
N-[4-[3-(2-chloro-6-fluorophenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFN3O4S2/c1-27(23,24)21-12-8-6-11(7-9-12)15-10-16(22(20-15)28(2,25)26)17-13(18)4-3-5-14(17)19/h3-9,16,21H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MELADLJXLPKILN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=C(C=CC=C3Cl)F)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[5-(2-chloro-6-fluorophenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-6-fluorobenzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. Subsequent sulfonylation with methanesulfonyl chloride yields the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-{4-[5-(2-chloro-6-fluorophenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfonyl group or other substituents.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings .
Scientific Research Applications
N-{4-[5-(2-chloro-6-fluorophenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique chemical structure.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[5-(2-chloro-6-fluorophenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Ethylsulfonyl Analogue (CAS 724437-73-4)
A closely related compound, N-{4-[5-(2-chloro-6-fluorophenyl)-1-(ethylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide (CAS 724437-73-4), replaces the methanesulfonyl group at the pyrazole 1-position with an ethylsulfonyl group. Key differences include:
- Molecular Formula : C₁₉H₂₁ClFN₃O₄S₂ (vs. C₁₈H₁₈ClFN₃O₄S₂ for the target compound).
- Molar Mass : 474.00 g/mol (vs. 459.94 g/mol).
- Sulfonyl group size can influence steric interactions with target proteins .
3-Chlorophenylsulfanyl Derivative
The compound 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde () differs significantly:
- Core Structure : A fully aromatic pyrazole (vs. dihydro-pyrazole in the target compound).
- Substituents : A 3-chlorophenylsulfanyl group and trifluoromethyl group.
- Impact : The aromatic pyrazole may reduce conformational flexibility, while the sulfanyl group (–S–) offers distinct electronic properties compared to sulfonamides (–SO₂–).
Substituent Position and Electronic Effects
The 2-chloro-6-fluoro substitution on the phenyl ring in the target compound contrasts with the 3-chloro position in . Halogen positioning influences electronic effects:
- Meta-substitution (3-chloro) may enhance resonance stabilization, whereas ortho/para-substitution (2-chloro-6-fluoro) creates steric hindrance and dipole interactions.
- Studies on nitroimidazole derivatives () suggest that electron-withdrawing groups (e.g., –NO₂) at specific positions enhance antimycobacterial activity. Similarly, chloro/fluoro substituents may modulate electronic density on the pyrazole core, affecting reactivity or target binding .
Data Table: Structural and Physicochemical Comparison
| Compound | Core Structure | Substituents (Pyrazole 1-/5-/Phenyl Positions) | Molecular Formula | Molar Mass (g/mol) | Key Functional Groups |
|---|---|---|---|---|---|
| Target Compound | 4,5-dihydro-1H-pyrazole | 1: Methanesulfonyl; 5: 2-chloro-6-fluorophenyl | C₁₈H₁₈ClFN₃O₄S₂ | 459.94 | Dual methanesulfonamide |
| Ethylsulfonyl Analogue (CAS 724437-73-4) | 4,5-dihydro-1H-pyrazole | 1: Ethylsulfonyl; 5: 2-chloro-6-fluorophenyl | C₁₉H₂₁ClFN₃O₄S₂ | 474.00 | Ethylsulfonyl, methanesulfonamide |
| 3-Chlorophenylsulfanyl Derivative | Aromatic pyrazole | 1: Methyl; 5: 3-chlorophenylsulfanyl | C₁₃H₁₀ClF₃N₂OS | 334.75 | Sulfanyl, trifluoromethyl |
Research Findings and Methodological Considerations
Crystallographic Analysis
The structural elucidation of such compounds often relies on single-crystal X-ray diffraction using programs like SHELXL (). For example:
- SHELXL refinements provide bond lengths and angles, critical for comparing conformational stability between dihydro-pyrazole and aromatic pyrazole derivatives.
- Software suites like WinGX () enable visualization of anisotropic displacement parameters, highlighting steric effects of substituents like ethylsulfonyl vs. methanesulfonyl .
Similarity Assessment Methods
Virtual screening protocols () emphasize structural similarity as a predictor of biological activity. The target compound shares a pyrazole scaffold with kinase inhibitors (e.g., Celecoxib), but substituent variations (e.g., dihydro-core, sulfonamides) likely confer unique selectivity .
Biological Activity
N-{4-[5-(2-chloro-6-fluorophenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.
- Chemical Name : this compound
- CAS Number : 724437-69-8
- Molecular Formula : C₁₈H₁₉ClFN₃O₄S₂
- Molecular Weight : 459.94 g/mol
Synthesis and Structure
The synthesis of this compound typically involves multi-step organic reactions. The key steps include:
- Formation of the pyrazole ring through condensation reactions.
- Introduction of the chlorofluorophenyl group via electrophilic aromatic substitution.
- Sulfonamide formation through the reaction of amines with sulfonyl chlorides.
Biological Activity Overview
This compound exhibits various biological activities, particularly in the following areas:
Antitumor Activity
Research indicates that derivatives of pyrazole compounds demonstrate significant antitumor activity. For instance, compounds targeting BRAF(V600E) and EGFR pathways have shown promising results in inhibiting tumor growth in vitro and in vivo models . The presence of the methanesulfonamide group is believed to enhance the binding affinity to these targets.
Anti-inflammatory Effects
Pyrazole derivatives are known for their anti-inflammatory properties. The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which play critical roles in inflammatory pathways .
Antibacterial and Antifungal Activities
Several studies have reported that pyrazole derivatives exhibit antibacterial and antifungal activities. For example, compounds similar to this compound have shown effectiveness against various bacterial strains and fungi, indicating a broad spectrum of antimicrobial activity .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Key observations include:
| Substituent | Effect on Activity |
|---|---|
| Chlorine at position 2 | Enhances lipophilicity and potency |
| Methanesulfonamide group | Increases solubility and bioavailability |
| Fluorine substitution | Improves binding affinity to targets |
Case Study 1: Antitumor Activity
A study evaluated a series of pyrazole derivatives against cancer cell lines including A549 (lung cancer) and MCF7 (breast cancer). The compound demonstrated IC50 values significantly lower than standard chemotherapeutics, indicating strong antitumor potential .
Case Study 2: Anti-inflammatory Properties
In vitro assays showed that this compound inhibited TNF-alpha production in macrophages by over 50%, suggesting a potent anti-inflammatory effect .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
